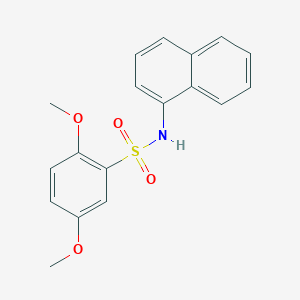![molecular formula C19H14N2O4S2 B280955 N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)
N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide, also known as ONT-093, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.
Mechanism of Action
N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide works by inhibiting the activity of several enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and phosphodiesterase 5 (PDE5). By inhibiting these targets, N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide can reduce inflammation, promote apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects
Studies have shown that N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide can have several biochemical and physiological effects, including reducing inflammation, promoting apoptosis, inhibiting angiogenesis, and reducing oxidative stress. N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide has several advantages for lab experiments, including its small size, high potency, and low toxicity. However, N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
For N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide research include exploring its potential use in treating other diseases, optimizing its pharmacological properties, and developing new formulations that improve its solubility and bioavailability.
Synthesis Methods
N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid, which is then converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-aminophenylacetic acid to yield N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide.
Scientific Research Applications
N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide can inhibit the activity of several enzymes and proteins that are involved in the development and progression of these diseases.
properties
Molecular Formula |
C19H14N2O4S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-[(3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C19H14N2O4S2/c1-11(22)20-12-5-7-13(8-6-12)21-27(24,25)17-10-9-16-18-14(17)3-2-4-15(18)19(23)26-16/h2-10,21H,1H3,(H,20,22) |
InChI Key |
NADXIITZPHQXEL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)


![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)





![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)